5-chloro-2-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
5-chloro-2-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C19H16ClN3O4S and its molecular weight is 417.86. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Compounds with structures involving thiazole rings have been noted for their antitumor activities. For example, imidazole derivatives, which share structural similarities with thiazoles, have shown promise in the search for new antitumor drugs (Iradyan et al., 2009).
Synthesis of Benzofused Thiazole Derivatives
Benzofused thiazole analogues have been used as lead molecules for the development of therapeutic agents, including anticancer, anti-inflammatory, antioxidant, and antiviral agents. The study by Raut et al. (2020) focused on synthesizing benzofused thiazole derivatives to evaluate their anti-inflammatory and antioxidant activities (Raut et al., 2020).
Pharmacological Importance of Thiazole Derivatives
The chemical structure of thiazole derivatives has been found crucial in the development of various bioactive heterocycles and natural products. The presence of a thiazole nucleus in a compound has been associated with significant biological and therapeutic activities, including antimicrobial, analgesic, antitubercular, and antiviral effects (Sumit et al., 2020).
Degradation and Stability Studies
Studies on similar nitro compounds, such as nitisinone, have been conducted to understand their stability and degradation pathways. This type of research is essential to comprehend the risks and benefits associated with the medical application of such compounds (Barchańska et al., 2019).
Synthesis and Structural Properties
Research on the synthesis and structural properties of novel substituted compounds, including those with thiazole rings, provides valuable insights into the conformation and potential reactivity of these molecules, which is crucial for their application in medicinal chemistry (Issac & Tierney, 1996).
Mechanism of Action
Properties
IUPAC Name |
5-chloro-2-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S/c1-2-9-27-14-6-3-12(4-7-14)16-11-28-19(21-16)22-18(24)15-10-13(20)5-8-17(15)23(25)26/h3-8,10-11H,2,9H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJALJITTRMKGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.